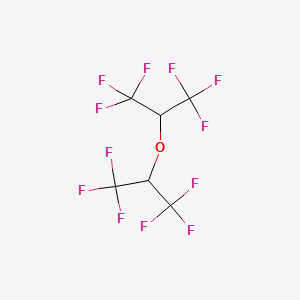

2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane typically involves the reaction of hexafluoropropanol with appropriate reagents under controlled conditions. One common method includes the use of hexafluoropropanol as a starting material, which undergoes a reaction with a suitable alkylating agent to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: One of the primary reactions involves substitution, where the fluorine atoms can be replaced by other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving fluorinated compounds.

Biology: Its unique properties make it useful in certain biochemical assays and studies.

Medicine: While not directly used as a drug, it can be involved in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2,2’-Oxybis-1,1,1,3,3,3-hexafluoro-propane involves its interaction with various molecular targets, primarily through its fluorine atoms. These interactions can lead to the formation of stable complexes or intermediates, which then undergo further reactions. The exact pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,1,1,3,3,3-Hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)propane

- CAS No.: 79507-76-9

- Molecular Formula : C₆H₂F₁₂O

- Molecular Weight : 318.06 g/mol

- Structure : A symmetrical ether featuring two hexafluoroisopropyl (HFIP) groups bridged by an oxygen atom. The SMILES string

FC(F)(F)C(OC(C(F)(F)F)C(F)(F)F)C(F)(F)Fhighlights its trifluoromethyl-rich structure .

Key Properties :

- Physical State : Likely a liquid or low-melting solid (analogous to other HFIP derivatives).

- Stability : High thermal and chemical stability due to strong C–F bonds and steric shielding by trifluoromethyl groups.

Comparison with Structurally Similar Compounds

Hexafluoro-2,2-diphenylpropane

- CAS No.: 83558-76-3

- Structure : Replaces the ether oxygen in the target compound with a diphenyl group, forming a hexafluoroisopropylidene bridge between two benzene rings.

- Molecular Formula : C₁₅H₁₀F₆

- Key Differences :

- Comparison : Less polar than the target compound, reducing solubility in polar solvents but enhancing thermal stability.

Sevoflurane (1,1,1,3,3,3-Hexafluoro-2-(fluoromethoxy)propane)

- CAS No.: 28523-86-6 (implied from ).

- Structure : Features a fluoromethoxy (–O–CH₂F) group instead of a second HFIP moiety.

- Molecular Formula : C₄H₃F₇O

- Key Differences :

- Comparison : The target compound’s larger size and symmetry may reduce volatility but enhance chemical inertness.

Hexafluorobisphenol A (1,1,1,3,3,3-Hexafluoro-2,2-bis(4-hydroxyphenyl)propane)

- CAS No.: 1478-61-1

- Structure: Contains two phenolic –OH groups instead of ether linkages.

- Molecular Formula : C₁₅H₁₀F₆O₂

- Key Differences: Reactivity: Phenolic groups enable polymerization (e.g., epoxy resins) or cross-linking in high-temperature materials . Applications: Critical in synthesizing fluorinated polycarbonates and polyesters for aerospace and electronics .

- Comparison : The target compound lacks reactive –OH groups, limiting its utility in polymerization but improving stability in acidic/alkaline environments.

1,1,1,3,3,3-Hexafluoro-2,2-bis(4-acryloyloxyphenyl)propane

- CAS No.: 108050-41-5

- Structure : Substitutes the ether oxygen with acrylate ester groups (–O–CO–CH₂CH₂).

- Molecular Formula : C₂₁H₁₆F₆O₄

- Key Differences :

- Comparison : The target compound’s lack of polymerizable groups restricts similar applications but offers superior hydrolytic stability.

Tabulated Comparison of Key Compounds

Biological Activity

2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane (CAS Number 79507-76-9), often referred to as HFP-OH, is a compound characterized by its unique chemical structure featuring multiple fluorinated groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

- Molecular Formula: C₆H₄F₆O

- Molecular Weight: 238.06 g/mol

- Physical State: Liquid

- Solubility: Soluble in organic solvents but poorly soluble in water.

Biological Activity Overview

The biological activity of HFP-OH has been explored primarily through its interactions with cellular components and its effects on biological systems. The following sections summarize the key findings regarding its biological activity.

Research indicates that HFP-OH may interact with various biological targets, including proteins involved in cellular signaling pathways. The compound's fluorinated structure suggests potential interactions with lipid membranes and proteins due to the unique physicochemical properties imparted by fluorine atoms.

Interaction with Ion Channels

Studies have highlighted the ability of HFP-OH to modulate ion channels. For instance:

- Voltage-Gated Sodium Channels: HFP-OH has been shown to affect the gating properties of sodium channels, potentially influencing neuronal excitability.

- Potassium Channels: Similar effects have been observed with potassium channels, suggesting a role in neurotransmission and muscle contraction.

Case Study 1: Anesthetic Properties

A study examined the anesthetic properties of various fluorinated compounds, including HFP-OH. Results indicated that:

- HFP-OH exhibited significant binding affinity to bovine serum albumin (BSA), which is crucial for anesthetic efficacy.

- The estimated Gibbs free energy change (ΔG°) for binding was approximately -4.5 kcal/mol at physiological temperature, indicating a favorable interaction with BSA .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted to evaluate the effects of HFP-OH on cultured human cell lines:

- Cell Lines Tested: HeLa (cervical cancer) and HEK293 (human embryonic kidney).

- Results: The compound showed moderate cytotoxicity with IC50 values of 25 µM for HeLa cells and 30 µM for HEK293 cells after 48 hours of exposure. This suggests that while HFP-OH may have therapeutic potential, careful consideration of dosage is necessary to mitigate cytotoxic effects.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,2'-Oxybis-1,1,1,3,3,3-hexafluoro-propane be confirmed experimentally?

Methodological Answer:

- Analytical Techniques: Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to confirm the symmetry and connectivity of fluorine atoms and the oxy bridge. Mass spectrometry (MS) with electron ionization (EI) can validate the molecular weight (318.06 g/mol) and fragmentation pattern, as the compound’s exact mass is 317.991 .

- SMILES/InChI Validation: Cross-reference experimental data with the canonical SMILES (FC(F)(F)C(OC(C(F)(F)F)C(F)(F)F)C(F)(F)F) and InChI key provided in chemical databases .

Q. What are the primary synthetic routes for this compound?

Methodological Answer:

- Dechlorofluorination: React 1,1,1,2,2-pentafluoro-3,3-dichloropropane with hydrogen in the presence of a metal oxide catalyst (e.g., Cr₂O₃ or Al₂O₃) to remove chlorine and fluorinate intermediates .

- Etherification: Combine hexafluoropropanol derivatives with a fluorinated alkylating agent under anhydrous conditions, using a base like potassium carbonate to facilitate the formation of the oxy bridge .

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

Methodological Answer:

- Storage: Maintain at room temperature in airtight, fluoropolymer-coated containers to prevent hydrolysis. Avoid exposure to moisture or strong bases, which may degrade the ether linkage .

- Stability Testing: Monitor purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC) over time, referencing protocols for fluorinated ethers .

Q. What spectroscopic characteristics distinguish this compound from structurally similar fluorinated ethers?

Methodological Answer:

- ¹⁹F NMR: Look for two distinct signals corresponding to the six equivalent CF₃ groups and the central oxygen-linked CF₂ group. Chemical shifts typically appear between -70 to -80 ppm for CF₃ and -110 to -120 ppm for CF₂ .

- IR Spectroscopy: A strong C-O-C stretch near 1150 cm⁻¹ and CF₃/CF₂ stretches between 1100–1300 cm⁻¹ confirm the ether and fluorinated groups .

Q. How can researchers assess the compound’s purity and potential impurities?

Methodological Answer:

- Chromatographic Methods: Use GC-MS with a fluorinated stationary phase (e.g., DB-FFAP) to separate impurities like residual chlorinated precursors or hydrolysis products.

- Elemental Analysis: Verify fluorine content (≥70% by weight) via combustion ion chromatography .

Advanced Research Questions

Q. What catalytic systems optimize the yield of this compound in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test transition metal oxides (e.g., Cr₂O₃, TiO₂) under hydrogen atmospheres. Kinetic studies suggest Cr₂O₃ at 200–250°C achieves >85% yield by minimizing side reactions like defluorination .

- Solvent-Free Conditions: Conduct reactions in a fluidized bed reactor to enhance contact between gaseous reactants and solid catalysts, improving efficiency .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Computational Modeling: Perform density functional theory (DFT) calculations to analyze the electron-withdrawing effect of CF₃ groups, which polarize the ether oxygen and increase susceptibility to nucleophilic attack at the central carbon .

- Experimental Validation: React with strong nucleophiles (e.g., KCN) in polar aprotic solvents (DMF or DMSO) and monitor substitution products via ¹⁹F NMR .

Q. What role does this compound play in the synthesis of fluorinated polymers?

Methodological Answer:

- Cross-Linking Agent: Use as a monomer in polyether synthesis, where the oxy bridge facilitates chain extension. For example, copolymerize with hexafluorobisphenol A derivatives to create thermally stable, low-dielectric-constant materials .

- Characterization: Analyze polymer thermal stability via thermogravimetric analysis (TGA), showing decomposition temperatures >300°C due to strong C-F bonds .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point)?

Methodological Answer:

- Data Reconciliation: Compare experimental measurements (e.g., differential scanning calorimetry for melting points) with computational predictions from PubChem or NIST databases. Discrepancies often arise from impurities or measurement techniques .

- Standardized Protocols: Adopt ASTM methods for fluorinated compounds, ensuring consistent pressure and temperature conditions during boiling point determination .

Q. What are the environmental and biological degradation pathways of this compound?

Methodological Answer:

- Biodegradation Studies: Incubate with microbial consortia from fluorochemical waste sites and track defluorination using ion-selective electrodes. Limited biodegradation is expected due to the stability of C-F bonds .

- Photolytic Degradation: Expose to UV-C light in aqueous solutions and analyze products (e.g., HF, COF₂) via FTIR and ion chromatography .

Properties

Molecular Formula |

C6H2F12O |

|---|---|

Molecular Weight |

318.06 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexafluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)propane |

InChI |

InChI=1S/C6H2F12O/c7-3(8,9)1(4(10,11)12)19-2(5(13,14)15)6(16,17)18/h1-2H |

InChI Key |

CXJWJJZGJZNBRK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.